4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester
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Overview
Description
4-[3-(2-furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester is a benzoate ester.
Scientific Research Applications
Synthesis and Molecular Structure
Research has delved into the synthesis of compounds like 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, highlighting methods for creating complex molecules with potential applications in medicinal chemistry and materials science (Rodinovskaya et al., 2003). The study's focus on substituted 3-hydroxypyrazoles, prepared from ethyl esters and hydrazine hydrate, underscores the versatility of such compounds in synthesis.
Another study reported on the X-ray powder diffraction data for a compound used as an intermediate in synthesizing apixaban, an anticoagulant. This highlights the importance of understanding molecular and crystal structures for developing pharmaceuticals (Wang et al., 2017).
Biological Activities and Potential Applications
Compounds related to the query show promising biological activities. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized, exhibiting anti-bacterial and anti-fungal activities. This research opens the door for developing new antimicrobial agents (Mohamed et al., 2010).
In another study, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, indicating potential applications in optical materials and devices (Chandrakantha et al., 2013).
Properties
Molecular Formula |
C24H18N4O6 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
ethyl 4-[3-(furan-2-yl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-2-33-24(30)14-8-10-16(11-9-14)27-22(15-5-3-6-17(13-15)28(31)32)19-20(18-7-4-12-34-18)25-26-21(19)23(27)29/h3-13,22H,2H2,1H3,(H,25,26) |
InChI Key |
SNKFEHHUNLAZGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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